Arg-Val-Phe
Description
Overview of Arg-Val-Phe as a Bioactive Peptide Motif
The oral administration of bioactive peptides can affect major body systems, including the cardiovascular, digestive, immune, and nervous systems, depending on their amino acid sequence. mdpi.com Peptides containing sequences similar to this compound have been investigated for a variety of potential health applications.
Significance of Constituent Amino Acids: Arginine, Valine, and Phenylalanine in Peptide Functionality
The function of a peptide is intrinsically linked to the properties of its amino acid components. pdx.edu The this compound tripeptide combines amino acids with distinct characteristics, contributing to its potential bioactivity.
Arginine (Arg): This is a semi-essential or conditionally essential amino acid, meaning the body can synthesize it, but sometimes not in sufficient amounts, especially during periods of growth or stress. nih.govmedlineplus.gov Its side chain contains a guanidinium (B1211019) group, which is positively charged at physiological pH. oup.com This positive charge is often crucial for the interaction of peptides with other molecules, including the binding to negatively charged pockets in proteins or receptors. oup.com Arginine is also a component of the urea (B33335) cycle. oup.com
Valine (Val): As an essential amino acid, valine cannot be synthesized by the human body and must be obtained from the diet. medlineplus.gov It is a branched-chain amino acid (BCAA) with a nonpolar, hydrophobic side chain. nih.gov This hydrophobicity influences how the peptide folds and interacts with its environment, often driving it to the interior of proteins to avoid contact with water. nih.gov Valine is important for muscle growth and tissue regeneration. clevelandclinic.org
Phenylalanine (Phe): This is another essential amino acid with a nonpolar, hydrophobic side chain containing an aromatic ring. nih.govmedlineplus.gov The aromatic structure of phenylalanine is significant for its interactions within proteins and with other molecules. Phenylalanine is a precursor for the synthesis of important neurotransmitters like dopamine, epinephrine, and norepinephrine, and it plays a role in maintaining a healthy nervous system. clevelandclinic.orgbyjus.com
The combination of a positively charged residue (Arginine) with two hydrophobic residues (Valine and Phenylalanine) gives the this compound motif a unique amphipathic character, which can be critical for its biological function and interactions at a molecular level.
Table 1: Properties of Constituent Amino Acids
| Amino Acid | Abbreviation | Classification | Key Side Chain Property | Noteworthy Functions |
|---|---|---|---|---|
| Arginine | Arg, R | Conditionally Essential nih.govmedlineplus.gov | Positively Charged (Basic) oup.com | Component of urea cycle, crucial for molecular binding. oup.com |
| Valine | Val, V | Essential medlineplus.gov | Nonpolar, Hydrophobic nih.gov | Muscle growth, tissue regeneration. clevelandclinic.org |
| Phenylalanine | Phe, F | Essential medlineplus.gov | Aromatic, Hydrophobic nih.gov | Precursor to neurotransmitters, nervous system health. clevelandclinic.orgbyjus.com |
Historical Context and Evolution of Research on this compound Sequences
The study of peptides has evolved significantly since the initial discovery of their role as hormones and signaling molecules. The identification of specific amino acid sequences and their correlation with biological activity has been a central theme in biochemistry.
While specific early research focusing solely on the this compound tripeptide is not extensively documented, the importance of related sequences has been recognized for some time. For instance, research into Arg-Phe-amide (RFamide)-related peptides (RFRPs) has been ongoing. These peptides, characterized by an Arginine-Phenylalanine sequence at their C-terminus, have been identified as key regulators in various physiological processes, including reproduction. nih.gov The discovery of gonadotropin-inhibitory hormone (GnIH) in 2000, and its mammalian homologues, the RFRPs, highlighted the inhibitory roles of such peptide sequences. nih.gov
More broadly, the development of techniques for protein sequencing and synthesis has allowed for the detailed investigation of countless peptide motifs. The this compound sequence has been identified within larger, biologically active proteins and peptides. For example, it is found in the sequence of human chorionic gonadotropin. nih.gov Modern research often involves the chemical synthesis of specific peptide sequences like this compound to study their isolated effects and potential as therapeutic agents or as tools to understand complex biological systems. oup.com The continued exploration of food-derived bioactive peptides also presents a significant area where sequences like this compound are being identified and studied for their potential health benefits. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
823838-24-0 |
|---|---|
Molecular Formula |
C20H32N6O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H32N6O4/c1-12(2)16(26-17(27)14(21)9-6-10-24-20(22)23)18(28)25-15(19(29)30)11-13-7-4-3-5-8-13/h3-5,7-8,12,14-16H,6,9-11,21H2,1-2H3,(H,25,28)(H,26,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 |
InChI Key |
FXGMURPOWCKNAZ-JYJNAYRXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of Arg Val Phe
Modern Approaches to Arg-Val-Phe Tripeptide Synthesis
The chemical synthesis of peptides like this compound can be achieved through several core strategies, each with distinct advantages. The choice of method often depends on the desired scale, purity requirements, and the potential for subsequent modifications.
Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most common method for producing synthetic peptides in a laboratory setting. wikipedia.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com This attachment simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing. bachem.com
The synthesis of this compound via SPPS typically follows the Fmoc/tBu strategy. In this approach, the Nα-amino group of each incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu). nih.goviris-biotech.de
The synthesis proceeds from the C-terminus to the N-terminus, starting with the attachment of Fmoc-Phe-OH to a suitable resin, such as Wang or Rink Amide resin. nih.gov Each cycle of amino acid addition consists of two main steps:
Deprotection: The Fmoc group is removed from the resin-bound amino acid using a base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govpacific.edu
Coupling: The next protected amino acid (e.g., Fmoc-Val-OH) is activated and coupled to the newly exposed N-terminus of the resin-bound peptide. pacific.edu
This cycle is repeated for each amino acid in the sequence. For this compound, the sequence of addition would be Phenylalanine, followed by Valine, and finally Arginine. The side chain of Arginine requires a robust protecting group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), to prevent unwanted side reactions involving its nucleophilic guanidino group. nih.govpeptide.com
Table 1: Standard Fmoc-SPPS Cycle for this compound
| Step | Reagent/Solvent | Purpose |
| 1. Resin Swelling | N,N-Dimethylformamide (DMF) | Prepares the resin for synthesis by swelling the polymer matrix. |
| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. nih.gov |
| 3. Washing | DMF, Dichloromethane (DCM) | Removes residual piperidine and by-products. pacific.edu |
| 4. Coupling | Fmoc-AA-OH, Coupling Reagent (e.g., HATU, DIC/Oxyma), Base (e.g., DIPEA) in DMF | Activates the carboxylic acid of the incoming amino acid and facilitates peptide bond formation. bachem.compeptide.com |
| 5. Washing | DMF, DCM | Removes excess reagents and soluble by-products. pacific.edu |
| 6. Repeat | Repeat steps 2-5 for each amino acid in the sequence. | Elongates the peptide chain. |
| 7. Final Cleavage | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIPS) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. sigmaaldrich.comgoogle.comvapourtec.com |
A variety of coupling reagents can be used to facilitate amide bond formation. Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are often used with additives such as OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize racemization. bachem.comscribd.comiris-biotech.de More reactive phosphonium (B103445) and aminium salts, like HATU and HBTU, are also widely employed for their high coupling efficiency, especially in cases of sterically hindered amino acids. bachem.comsigmaaldrich.com
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, most commonly a "cleavage cocktail" containing trifluoroacetic acid (TFA). sigmaaldrich.comvapourtec.com Scavengers like water and triisopropylsilane (B1312306) (TIPS) are included in the cocktail to trap the highly reactive cationic species generated during deprotection, preventing modification of sensitive residues. sigmaaldrich.comwpmucdn.com
Solution-Phase Peptide Synthesis (LPPS) Techniques for this compound
Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS. In LPPS, the peptide is synthesized while remaining in a soluble form throughout the process. kbdna.comrsc.org This method is advantageous for large-scale synthesis as it can be more cost-effective and avoids issues related to the solid support. cambrex.com
A key innovation in modern LPPS is the use of soluble anchors or tags. kbdna.combachem.com The C-terminal amino acid is attached to a tag that imparts specific solubility characteristics, allowing the growing peptide to be selectively precipitated or extracted from the reaction mixture after each step. rsc.orgbachem.comnih.gov This facilitates purification of intermediates, which is a significant advantage over SPPS where impurities can accumulate until the final cleavage step. nih.govbachem.com
For a short peptide like this compound, LPPS could be performed in a stepwise manner, similar to SPPS, but with purification of the dipeptide (Val-Phe) intermediate before the final coupling of Arginine. Alternatively, a fragment condensation approach can be used. nih.gov
Convergent Synthesis Strategies for this compound Containing Peptides
Convergent synthesis is a strategy that improves the efficiency of producing larger molecules by preparing separate fragments that are later combined. wikipedia.org For peptides, this involves synthesizing smaller peptide segments, which can be purified independently, and then ligating them to form the final, longer peptide. nih.govnih.govsquarespace.com This approach minimizes the accumulation of deletion impurities that can occur during long, linear syntheses. aiche.org
In the context of this compound, a convergent strategy would be less common due to the short length of the peptide. However, if this compound were part of a much larger peptide, a convergent approach would be highly beneficial. For example, a protected dipeptide, H-Val-Phe-OR, could be synthesized and purified in solution, and then coupled to a protected Arginine derivative. More commonly, fragments are prepared using SPPS on highly acid-labile resins (like 2-chlorotrityl chloride resin) that allow the protected peptide to be cleaved without removing side-chain protecting groups. peptide.com These protected fragments are then coupled together in solution. aiche.orgscholarsresearchlibrary.com
Chemical Modifications and Analogue Generation of this compound
Modifying the structure of a native peptide sequence is a key strategy for enhancing its therapeutic potential, improving stability, and probing its biological function.
Incorporation of D-Amino Acids and Non-Natural Amino Acid Derivatives into this compound Sequences
The introduction of non-standard amino acids can profoundly alter a peptide's properties. wikipedia.org
D-Amino Acids: Natural proteins are composed of L-amino acids. Replacing one or more of these with their D-isomers (mirror images) can make the peptide significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. formulationbio.com This enhanced stability is a major advantage for therapeutic peptides. The synthesis of peptides containing D-amino acids follows standard SPPS protocols, simply using the corresponding protected D-amino acid building block (e.g., Fmoc-D-Val-OH) at the desired position in the sequence. pacific.eduformulationbio.com
Non-Natural Amino Acids (NNAAs): A vast array of NNAAs can be incorporated into peptides to introduce novel functionalities or structural constraints. rsc.orgnih.gov These can include amino acids with modified side chains, different backbone structures, or unique reactive groups. For instance, replacing Phenylalanine with a halogenated or alkylated analog could alter binding affinity or hydrophobicity. The incorporation of NNAAs into a peptide like this compound is readily achieved via SPPS, provided a suitable protected version of the NNAA is available. bitesizebio.comgoogle.com
Cyclization Strategies for this compound Peptides
Cyclization is a powerful strategy used to improve the metabolic stability, bioavailability, and receptor-binding affinity of peptides. mdpi.comnih.govresearchgate.net By constraining the peptide's conformation, cyclization can lock it into a bioactive shape and reduce its susceptibility to enzymatic degradation. researchgate.netuni-kiel.de There are several primary strategies for cyclization:
Head-to-Tail Cyclization: This involves forming an amide (lactam) bond between the N-terminal amine and the C-terminal carboxylic acid. mdpi.comaltabioscience.com For this compound, this would create a cyclic tripeptide. The linear precursor is typically assembled on a solid support, cleaved, and then cyclized in solution under dilute conditions to favor the intramolecular reaction over intermolecular polymerization. altabioscience.com
Side-Chain-to-Side-Chain Cyclization: This requires the presence of two reactive side chains that can be linked. For the native this compound sequence, this is not directly possible. However, by substituting or adding amino acids with reactive side chains (e.g., Lysine and Aspartic acid, or two Cysteines to form a disulfide bridge), a side-chain-to-side-chain bridge can be formed. mdpi.comaltabioscience.com
Terminus-to-Side-Chain Cyclization: This involves linking the N- or C-terminus to an amino acid side chain. mdpi.com For example, the N-terminus of an this compound sequence could be linked to the side chain of an appended Aspartic acid or Glutamic acid. It is also possible to achieve cyclization involving the guanidinium (B1211019) group of Arginine's side chain. rsc.orgresearchgate.net
Table 2: Common Peptide Cyclization Strategies
| Cyclization Type | Description | Example Application for this compound Sequence |
| Head-to-Tail | N-terminal amine reacts with C-terminal carboxyl group. altabioscience.com | Direct cyclization of the linear H-Arg-Val-Phe-OH peptide. |
| Side-Chain-to-Side-Chain | Two reactive side chains are linked together. | Requires adding amino acids like Asp/Lys or Cys/Cys to the sequence. |
| Head-to-Side-Chain | N-terminal amine reacts with a side chain (e.g., of Asp or Glu). mdpi.com | Cyclization of H-Arg-Val-Phe-Asp-OH between the Arg N-terminus and the Asp side chain. |
| Tail-to-Side-Chain | C-terminal carboxyl group reacts with a side chain (e.g., of Lys or Ornithine). mdpi.com | Cyclization of H-Lys-Arg-Val-Phe-OH between the Phe C-terminus and the Lys side chain. |
| Arginine Side-Chain Cyclization | The guanidinium group of Arginine participates in the cyclization reaction. rsc.orgresearchgate.net | N-terminus to Arginine side-chain cyclization. researchgate.net |
Isosteric Replacements of Peptide Bonds in this compound Analogues
The modification of the peptide backbone through isosteric replacement of amide bonds is a key strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of peptides like this compound. These modifications aim to create peptide analogs, or peptidomimetics, that retain or even improve biological activity while being more resistant to enzymatic degradation. upc.eduresearchgate.net
Several types of peptide bond isosteres can be considered for modifying the this compound sequence. These surrogates can alter the chemical and physical properties of the peptide, influencing its conformation, receptor affinity, and pharmacokinetic profile. upc.eduresearchgate.net
Common Isosteric Replacements:
Reduced Amide Bonds: Replacing the carbonyl group of the peptide bond with a methylene (B1212753) group (-CH2-NH-) removes the hydrogen bond donor and acceptor capabilities of the amide bond, which can impact secondary structure. However, this modification often increases resistance to proteolysis.
Thioamide Bonds: The substitution of the amide carbonyl oxygen with sulfur (-CS-NH-) alters the electronic properties and hydrogen bonding capacity of the peptide bond.
Ketomethylene Bonds: In this isostere, the amide bond is replaced with a carbonyl group and a methylene group (-CO-CH2-). This removes the hydrogen bond donating ability of the amide nitrogen.
Fluoroolefin Isosteres: The replacement of the amide bond with a fluoroalkene moiety (-CF=CH-) introduces significant changes in the electronic and steric properties of the backbone. researchgate.net This can lead to altered bond angles and electrostatic interactions, potentially influencing the peptide's conformation and binding affinity. researchgate.net
Retro-Inverso Bonds: This modification involves reversing the direction of a peptide bond (-NH-CO- instead of -CO-NH-) and inverting the chirality of the adjacent amino acid. This can result in analogs with increased resistance to proteolysis while potentially maintaining a similar side-chain topology. upc.edu
The choice of a specific isosteric replacement depends on the desired properties of the this compound analog. For instance, if the goal is to create a more rigid structure, cyclic analogs or the incorporation of conformationally constrained amino acids might be explored. upc.edu The table below summarizes some potential isosteric replacements and their general effects.
Table 1: Potential Isosteric Replacements for Peptide Bonds in this compound Analogues
| Isosteric Replacement | Structure | Potential Effects on Peptide Properties |
| Reduced Amide Bond | -CH₂-NH- | Increased flexibility, enhanced proteolytic stability. |
| Thioamide Bond | -CS-NH- | Altered hydrogen bonding, potential for altered bioactivity. |
| Ketomethylene Bond | -CO-CH₂- | Increased stability, altered geometry. |
| Fluoroolefin Isostere | -CF=CH- | Altered electronics and conformation, enhanced stability. researchgate.net |
| Retro-Inverso Bond | -NH-CO- (with inverted chirality) | Increased proteolytic resistance, potential to mimic side-chain orientation. upc.edu |
Terminal Modifications (N- and C-Termini) for Functional Modulation
N-Terminal Modifications:
The primary amino group of the N-terminal arginine in this compound is a common site for modification.
Acetylation: The addition of an acetyl group (Ac-) to the N-terminus removes the positive charge of the free amino group. This can increase the peptide's hydrophobicity and stability against aminopeptidases. frontiersin.org N-terminal acetylation can also promote the formation of helical structures in some peptides. frontiersin.org
Alkylation: Introducing alkyl groups to the N-terminal amine can provide steric hindrance, protecting the peptide from enzymatic cleavage. Reductive alkylation is a common method for this modification. ub.edu
Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide, prolonging its circulation half-life by reducing renal clearance and protecting it from proteolysis.
Lipidation: The conjugation of fatty acids to the N-terminus can enhance membrane permeability and facilitate cellular uptake.
C-Terminal Modifications:
The C-terminal carboxyl group of phenylalanine in this compound can also be modified to enhance its properties.
Amidation: Converting the C-terminal carboxylic acid to a carboxamide (-CONH₂) is a common strategy. This modification removes the negative charge, which can alter the peptide's binding to its target and increase its resistance to carboxypeptidases. frontiersin.org
Esterification: The formation of an ester at the C-terminus can mask the negative charge and increase the peptide's lipophilicity.
Reduction to an Alcohol: The C-terminal carboxyl group can be reduced to a primary alcohol, which removes the charge and can alter the peptide's interaction with its receptor.
The table below provides a summary of common terminal modifications and their potential impact on peptide function.
Table 2: Common Terminal Modifications for this compound and Their Functional Implications
| Modification | Terminus | Chemical Change | Functional Implication |
| Acetylation | N-terminus | Addition of an acetyl group (CH₃CO-) | Neutralizes positive charge, increases stability. frontiersin.org |
| Amidation | C-terminus | Conversion of -COOH to -CONH₂ | Neutralizes negative charge, increases stability. frontiersin.org |
| Pegylation | N- or C-terminus | Attachment of polyethylene glycol | Increases half-life, reduces immunogenicity. |
| Lipidation | N- or C-terminus | Conjugation of a fatty acid | Enhances membrane permeability. |
Purification and Purity Assessment of Synthetic this compound Peptides
Following the synthesis of this compound and its analogs, a crucial step is the purification of the crude product to remove impurities such as deletion sequences, truncated peptides, and byproducts from the cleavage of protecting groups. ucl.ac.uk The purity of the final peptide is then rigorously assessed to ensure it meets the required standards for its intended application.
Purification Methods:
The most widely used technique for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czhplc.eu This method separates peptides based on their hydrophobicity.
Principle: The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used to elute the peptides. lcms.czhplc.eu More hydrophobic peptides are retained longer on the column and elute at higher concentrations of the organic solvent. hplc.eu
Optimization: The separation can be optimized by adjusting the gradient slope, flow rate, and the type of stationary phase and mobile phase additives. lcms.cz For instance, using formic acid instead of TFA in the mobile phase can be beneficial for subsequent mass spectrometry analysis, as TFA can suppress ionization. lcms.cz
Other chromatographic techniques that can be employed, often in a multi-step purification process, include: nih.govnih.gov
Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. nih.gov
Size-Exclusion Chromatography (SEC): Separates peptides based on their molecular size. nih.gov
Purity Assessment:
Once the peptide has been purified, its purity must be determined. This is typically achieved using analytical RP-HPLC coupled with a detector.
Analytical RP-HPLC: A small amount of the purified peptide is injected onto an analytical HPLC column, and the resulting chromatogram is analyzed. The purity is generally calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. nih.gov
Detection Methods:
UV Absorbance: Peptides are commonly detected by their absorbance at specific wavelengths (e.g., 214 nm for the peptide bond and 280 nm for aromatic residues like phenylalanine). lcms.cz
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of the purified peptide, providing an additional layer of verification for its identity.
The table below outlines the key techniques used in the purification and purity assessment of synthetic peptides.
Table 3: Techniques for Purification and Purity Assessment of this compound
| Technique | Purpose | Principle of Separation/Detection | Key Parameters |
| Preparative RP-HPLC | Purification | Hydrophobicity | Stationary phase (e.g., C18), mobile phase gradient (e.g., water/acetonitrile (B52724) with TFA). lcms.czhplc.eu |
| Analytical RP-HPLC | Purity Assessment | Hydrophobicity | Column dimensions, particle size, gradient profile. nih.gov |
| Mass Spectrometry (MS) | Identity Confirmation | Mass-to-charge ratio | Molecular weight determination. |
| UV Spectroscopy | Detection & Quantification | Absorbance of peptide bonds and aromatic side chains | Wavelength (e.g., 214 nm, 280 nm). lcms.cz |
Structural Elucidation and Conformational Analysis of Arg Val Phe Motifs
Application of Advanced Spectroscopic Techniques for Arg-Val-Phe Structure
Spectroscopic methods are indispensable for analyzing the three-dimensional structure of peptides. Techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed insights into the conformation and secondary structure of the this compound sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
NMR spectroscopy is a powerful tool for determining the solution-state structure of peptides by analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts. nih.gov While studies focusing exclusively on the isolated this compound tripeptide are not abundant, research on larger peptides containing this motif provides valuable conformational data.
For instance, 1H-NMR studies on synthetic peptides from the β2 subunit of tryptophan synthase, which contain the Arg-Val sequence, have been used to evaluate structure through the analysis of NOEs and coupling constants. nih.gov Similarly, high-resolution NMR studies of fibrinogen-like peptides have allowed for the assignment of proton resonances and conformational analysis of sequences containing Arg and Val residues. nih.gov
In studies of angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), NMR has been used to monitor its interactions with various ions in solution, providing insights into the conformational changes of the peptide backbone, including the this compound region. msu.educapes.gov.br The analysis of chemical shifts in different solvents can reveal information about the local environment and secondary structure. nih.gov For example, unusual chemical shifts for Valine residues within a peptide chain can indicate specific local folding. nih.gov
Table 1: Representative 1H NMR Data for this compound in Peptides (Note: This table is illustrative, based on typical chemical shift ranges. Actual values are context-dependent.)
| Residue | Proton | Typical Chemical Shift (ppm) |
| Arginine (Arg) | α-H | 4.3 |
| β-H | 1.9 | |
| γ-H | 1.7 | |
| δ-H | 3.2 | |
| Valine (Val) | α-H | 4.2 |
| β-H | 2.1 | |
| γ-H (CH3) | 1.0 | |
| Phenylalanine (Phe) | α-H | 4.6 |
| β-H | 3.1, 3.2 | |
| Aromatic-H | 7.3 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is used to investigate the secondary structure of peptides by measuring the differential absorption of left- and right-circularly polarized light. While data specifically for the this compound tripeptide is limited, studies on related peptide sequences provide relevant insights.
CD analysis of collagen-inspired peptides has shown that co-assembly can induce a polyproline II-like helical structure. nih.gov This highlights the potential for the this compound motif to adopt various secondary structures depending on its interaction partners and local environment.
Computational Modeling and Molecular Dynamics Simulations of this compound Peptides
Computational methods provide a powerful complement to experimental techniques, allowing for the prediction of peptide conformations, dynamics, and interactions at an atomic level.
Predicting Preferred Conformations and Dynamics of this compound
Molecular dynamics (MD) simulations can predict the conformational preferences of peptides in solution. Simulations of dipeptides have shown that residues like Arg, Val, and Phe have a comparatively high preference for the β-strand conformation when located at the C-terminal position. nih.gov
In the context of larger peptides, such as angiotensin II, computational modeling has been used to explore the bioactive conformation, with the positioning of the Arginine side chain being identified as crucial for receptor binding. diva-portal.org MD simulations of catalytically active peptides containing Phe and Arg residues have revealed a preference for folded, helical conformations, with Ramachandran plots confirming their flexibility in solution. researchgate.net The radius of gyration (Rg) values obtained from these simulations can confirm the tendency of such peptides to form compact structures. researchgate.netd-nb.info
In silico Analysis of Intermolecular Interactions Involving this compound
In silico docking and simulation studies are used to analyze how peptides interact with other molecules, such as proteins or other peptides. The this compound sequence possesses distinct chemical properties that govern its interactions: the bulky, hydrophobic side chains of Valine and Phenylalanine, and the long, positively charged guanidinium (B1211019) group of Arginine.
Hydrophobic Interactions: The Phenylalanine and Valine residues are primarily involved in hydrophobic and van der Waals interactions. mdpi.com The aromatic ring of Phenylalanine can also participate in π-π stacking with other aromatic residues. mdpi.comrsc.org
Electrostatic Interactions: The Arginine residue, with its positively charged side chain, frequently forms salt bridges and hydrogen bonds with negatively charged or polar residues like Aspartate, Glutamate, or with the phosphate (B84403) backbone of DNA. rsc.orgresearchgate.net
Docking studies have shown that peptides containing Arg, Val, and Phe can bind to specific pockets in proteins. For example, in the analysis of peptide interactions with OSR1 kinase, Arg, Phe, and Val were found to be highly conserved residues critical for binding, with Arg forming key electrostatic interactions and Phe and Val fitting into hydrophobic pockets. nih.gov Similarly, simulations of lignin (B12514952) model compounds with enzymes showed Arg, Val, and Phe residues as key interaction sites. rsc.org
Table 2: Common Intermolecular Interactions Involving this compound Residues
| Residue | Interaction Type | Common Partner Residues/Molecules |
| Arginine (Arg) | Electrostatic (Salt Bridge), Hydrogen Bond, Pi-Cation | Aspartic Acid, Glutamic Acid, Phosphate groups (DNA) |
| Valine (Val) | Hydrophobic, Van der Waals | Leucine, Isoleucine, Alanine (B10760859), Phenylalanine |
| Phenylalanine (Phe) | Hydrophobic, Pi-Pi Stacking, Pi-Alkyl | Tyrosine, Tryptophan, Histidine, Leucine, Valine |
Role of this compound Sequence in Higher-Order Peptide Assembly and Aggregation
The sequence of a peptide is a primary determinant of its tendency to self-assemble into larger, ordered structures, including potentially pathogenic amyloid fibrils. sigmaaldrich.com The this compound motif contains features known to influence aggregation.
The hydrophobic residues, Valine and Phenylalanine, can drive the initial hydrophobic collapse that often precedes nucleation and fibril formation. nsf.gov Aromatic residues like Phenylalanine are particularly important, as π-π stacking interactions can stabilize the growing aggregates. frontiersin.orgacs.org While aromatic interactions are not always essential for aggregation to occur, they can influence the morphology and stability of the resulting structures. nsf.gov
Molecular Interactions and Structure Activity Relationship Sar of Arg Val Phe Sequences
Fundamental Principles of SAR Applied to Arg-Val-Phe Peptides
Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry and drug design for optimizing the biological activity of a lead compound by modifying its chemical structure. For peptides like this compound, SAR principles focus on how the physicochemical properties of the constituent amino acids and their arrangement influence interactions with biological targets. nih.gov Key factors include hydrophobicity, charge, size, and the potential for hydrogen bonding. nih.gov
The biological activity of peptides is often dictated by the specific sequence and conformation of their amino acids. researchgate.net For instance, short peptides, typically consisting of two to nine amino acids, are frequently reported as potent inhibitors of enzymes like angiotensin-converting enzyme (ACE). researchgate.net The hydrophobicity of amino acid residues, particularly at the N-terminus, and the presence of specific residues at the C-terminus are critical determinants of a peptide's inhibitory activity. mdpi.commdpi.com For example, peptides with hydrophobic amino acids such as Valine or Leucine at the N-terminus and Proline, Histidine, or Tyrosine in the sequence often exhibit antioxidant properties. mdpi.com
Positional Significance of Arginine, Valine, and Phenylalanine within Bioactive Peptides
For instance, in the context of ACE inhibition, peptides with aromatic amino acids like Phenylalanine at the C-terminal end often exhibit strong inhibitory effects. mdpi.com The presence of hydrophobic amino acids at the C-terminus is a well-established characteristic of many ACE inhibitory peptides. mdpi.com Conversely, the hydrophobic nature of the N-terminal end is also a common feature of these peptides. mdpi.com
The following table summarizes the general positional preferences for amino acids in ACE inhibitory peptides, which can be extrapolated to understand the potential roles of Arg, Val, and Phe in similar bioactive peptides.
| Position | Preferred Amino Acid Types | Rationale |
| N-terminus | Hydrophobic (e.g., Valine) | Enhances binding to hydrophobic pockets of the target enzyme. mdpi.com |
| Penultimate C-terminal | Aliphatic (e.g., Valine), Basic (e.g., Arginine), Aromatic (e.g., Phenylalanine) | Interacts with specific subsites on the enzyme's active site. mdpi.com |
| Ultimate C-terminal | Aromatic (e.g., Phenylalanine), Proline, Aliphatic (e.g., Leucine) | Crucial for anchoring the peptide into the active site. mdpi.com |
Arginine's side chain contains a guanidinium (B1211019) group, which is positively charged at physiological pH. This positive charge enables Arginine to participate in strong electrostatic interactions, such as salt bridges with negatively charged residues like aspartate or glutamate. nih.gov
Furthermore, the planar and electron-delocalized nature of the guanidinium group allows Arginine to engage in cation-π interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. nih.govpnas.org These interactions, where the cationic guanidinium group stacks against the electron-rich face of an aromatic ring, are energetically significant and contribute to protein structure and function. researchgate.net In fact, Arginine is more likely than Lysine to be involved in cation-π interactions within protein structures. pnas.org This preference is attributed to the larger size and better van der Waals interactions of the Arginine side chain with the aromatic ring. pnas.org The interaction between Arginine and Phenylalanine can involve both parallel stacking and T-shaped geometries. nih.gov
The ability of Arginine to form multiple hydrogen bonds simultaneously with its cation-π interaction further enhances its role in molecular recognition. pnas.org These interactions are crucial in various biological processes, including the binding of peptides to their receptors and the stabilization of protein-protein interfaces. researchgate.net
Valine possesses a bulky and hydrophobic isopropyl side chain. iu.edu This hydrophobicity drives Valine to be buried within the hydrophobic cores of proteins, away from the aqueous solvent, contributing significantly to protein stability. nih.gov In a peptide sequence like this compound, the Valine residue would likely promote a conformation that minimizes its exposure to water.
The branched nature of Valine's side chain also imposes conformational constraints on the peptide backbone. iu.edu In aqueous solutions, Valine has a high propensity to form β-sheets and a low propensity to form α-helices. iu.edu This is partly due to the steric hindrance from its bulky side chain, which restricts the range of accessible backbone dihedral angles. iu.edu However, in the absence of a solvent (in vacuo), Valine-based peptides can surprisingly favor helical structures. iu.edu
Phenylalanine is an aromatic amino acid with a hydrophobic benzyl (B1604629) side chain. Similar to Valine, its hydrophobicity favors its burial within the nonpolar interior of proteins. russelllab.org The aromatic ring of Phenylalanine is relatively non-reactive but plays a crucial role in molecular recognition through various non-covalent interactions. russelllab.org
The primary interactions involving Phenylalanine are:
Hydrophobic Interactions: The nonpolar nature of the phenyl group drives its association with other hydrophobic residues, contributing to the stability of the folded structure.
π-π Stacking Interactions: The aromatic ring of Phenylalanine can stack with other aromatic rings (from Phenylalanine, Tyrosine, or Tryptophan), which is important for the stability of protein structures, particularly in the formation of α-helical bundles and β-sheets. nih.gov
Cation-π Interactions: As mentioned earlier, the electron-rich face of the Phenylalanine ring can interact favorably with cationic groups, such as the guanidinium group of Arginine. pnas.org
The presence of Phenylalanine in a peptide sequence can significantly influence its binding affinity and specificity for a target. For example, in ACE inhibitory peptides, a C-terminal Phenylalanine often leads to a rapid reduction in blood pressure, highlighting its importance in the peptide's pharmacodynamics. researchgate.net
Role of Valine in Hydrophobic Interactions and Conformational Constraints
Impact of Amino Acid Chirality on Biological Activity of this compound Related Peptides
The stereochemistry, or chirality, of amino acids can have a profound impact on the structure and biological activity of peptides. nih.gov Naturally occurring amino acids are predominantly in the L-configuration. The introduction of D-amino acids, which are mirror images of their L-counterparts, can alter a peptide's properties in several ways. units.it
Incorporating D-amino acids can:
Increase Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This increased stability can enhance the peptide's bioavailability and duration of action.
Modify Biological Activity: Due to the stereospecific nature of receptor-ligand interactions, a change in chirality can dramatically alter a peptide's binding affinity and efficacy. nih.gov A D-amino acid substitution can lead to a loss of activity, a switch from agonist to antagonist activity, or in some cases, enhanced potency. nih.gov For example, the introduction of a D-amino acid at the N-terminus of certain non-gelling tripeptides can induce the formation of hydrogels. units.it
In the context of an this compound sequence, replacing any of the L-amino acids with their D-enantiomers would likely lead to significant changes in its three-dimensional structure and, consequently, its interaction with its biological target.
Analysis of Minimal Active Sequences Containing this compound Motifs
The this compound motif is part of a larger peptide sequence, and identifying the minimal active sequence is a key aspect of peptide-based drug discovery. This involves systematically truncating or modifying the peptide to determine the shortest fragment that retains biological activity.
For example, studies on neuropeptide S (NPS) have shown that the fragment NPS-(1-10) can mimic the effects of the full-length peptide. researchgate.net Further analysis revealed that the residues Phe², Arg³, and Asn⁴ are crucial for its biological activity. researchgate.net This highlights that a core motif within a larger peptide is often responsible for its primary function.
In the context of antimicrobial peptides, short, repetitive motifs like (Arg-Leu-Leu-Arg)n have been shown to be effective. frontiersin.org The activity of these peptides can be further modulated by adding capping motifs to the N- and C-termini. frontiersin.org
Preclinical Biological Functionality and Mechanisms of Action of Arg Val Phe Peptides
Enzyme Modulation and Inhibitory Activity of Arg-Val-Phe
Peptides incorporating the this compound sequence have demonstrated significant interactions with several enzymes, acting as inhibitors or substrates, thereby modulating critical biological pathways.
Interactions with Angiotensin-Converting Enzyme (ACE)
Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, primarily through the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. mdpi.com The inhibition of ACE is a major therapeutic strategy for managing hypertension. mdpi.com Peptides containing the this compound sequence are found within larger peptide chains that have been identified as ACE inhibitors. For instance, the decapeptide Tyr-Asp-Gly-Gly-Val-Phe-Arg-Val-Tyr-Thr, isolated from recombinant E. coli, demonstrated competitive inhibition of ACE. koreascience.kr The broader context of angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) and its conversion to angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) highlights the significance of the this compound region within these endogenous peptides. mdpi.comgoogle.com Furthermore, molecular modeling studies have explored the interactions of peptides like Ala-Val-Phe with human testicular ACE, providing insights into the structural basis of this inhibition. scispace.com
Interactive Table 1: this compound Containing Peptides and their Interaction with ACE
| Peptide Sequence | Source | Type of Interaction with ACE |
| Tyr-Asp-Gly-Gly-Val-Phe-Arg-Val-Tyr-Thr | Recombinant E. coli | Competitive Inhibitor koreascience.kr |
| Angiotensin I (Asp-Arg-Val -Tyr-Ile-His-Pro-Phe -His-Leu) | Endogenous | Substrate mdpi.comgoogle.com |
| Angiotensin II (Asp-Arg-Val -Tyr-Ile-His-Pro-Phe ) | Endogenous | Product of ACE action mdpi.comgoogle.com |
| Ala-Val-Phe | Synthetic | Subject of molecular modeling studies scispace.com |
Modulation of Oxidative Stress-Responsive Kinase 1 (OSR1) and STE20/SPS1-Related Proline/Alanine-Rich Kinase (SPAK)
The STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1) are crucial kinases involved in regulating ion homeostasis and cell volume. portlandpress.com They interact with and are activated by With-No-Lysine (WNK) kinases. nih.govresearchgate.net This interaction is mediated by a conserved C-terminal (CCT) domain on SPAK/OSR1 that recognizes an Arg-Phe-Xaa-Val (RFXV) motif present in their substrates and activators, like WNK kinases and the Na-K-Cl cotransporter 1 (NKCC1). nih.govresearchgate.net
Peptides containing the RFXV motif, where X can be various amino acids, bind to the CCT domains of SPAK and OSR1 with high affinity, typically in the nanomolar range. nih.gov For example, a peptide containing the sequence Arg-Phe-Gln-Val (RFQV) binds to the OSR1 CCT domain with a dissociation constant (Kd) of 8 nM. nih.gov The arginine and phenylalanine residues of this motif are critical for binding, as their mutation abolishes the interaction. nih.gov Specifically, the arginine forms salt bridges with conserved acidic residues in a negatively charged pocket of the CCT domain, while the phenylalanine fits into a hydrophobic pocket. portlandpress.com This specific interaction is essential for the phosphorylation and subsequent activation of downstream targets by SPAK/OSR1, which play a role in cellular responses to osmotic stress. nih.govmdpi.com
Interactive Table 2: Binding Affinity of RFXV-motif Peptides to OSR1 CCT Domain
| Peptide Motif | Binding to OSR1 CCT Domain | Apparent Kd |
| Arg-Phe -Gln-Val (RFQV) | High Affinity | 8 nM nih.gov |
| Arg-Phe -Ala-Val (RFAV) | High Affinity | Similar to RFQV nih.gov |
| Ala-Phe-Gln-Val (AFQV) | No Binding | Not applicable nih.gov |
| Arg-Ala-Gln-Val (RAQV) | No Binding | Not applicable nih.gov |
| Arg-Phe-Gln-Ala (RFQA) | No Binding | Not applicable nih.gov |
Substrate and Inhibitor Properties for Proteases (e.g., Cathepsin B)
Cathepsin B is a lysosomal cysteine protease that can exhibit both endopeptidase and exopeptidase (peptidyl-dipeptidase) activity. mdpi.comnih.gov Peptides containing the this compound sequence, or variations thereof, have been utilized to study the substrate specificity and inhibitory profiles of Cathepsin B.
The synthetic peptide Bz-Phe-Val-Arg-pNA (S2160) is a known substrate for Cathepsin B and is used in colorimetric assays to measure its activity. medchemexpress.com Similarly, the fluorogenic substrate Z-Phe-Arg-AMC is widely used to assess Cathepsin B activity. mdpi.comnih.govmdpi.com Studies on Cathepsin B from various sources, such as horse mackerel, have shown that it efficiently hydrolyzes Z-Phe-Arg-MCA, confirming its identity as a typical Cathepsin B. mdpi.com
Kinetic studies have determined the Michaelis-Menten constant (Km) for different substrates with Cathepsin B. For instance, the Km value for Cathepsin B with Z-Phe-Arg-AMC is 23 µM at pH 5.5 and 33 µM at pH 7.4. mdpi.com This demonstrates the pH-dependent nature of the enzyme's activity. The efficiency of hydrolysis, indicated by the kcat/Km value, is significantly higher for exopeptidase substrates compared to endopeptidase substrates, suggesting that Cathepsin B functions more efficiently as an exopeptidase. nih.gov
Interactive Table 3: Kinetic Parameters of Cathepsin B with Various Substrates
| Substrate | Enzyme/Condition | Km (µM) | Reference |
| Z-Phe-Arg -AMC | Cathepsin B, pH 5.5 | 23 | mdpi.com |
| Z-Phe-Arg -AMC | Cathepsin B, pH 7.4 | 33 | mdpi.com |
| Abz-Gly-Ile-Val-Arg -Ala-Lys(Dnp)-OH | Cathepsin B | 4 | mdpi.com |
Receptor Binding and Ligand Activity of this compound Containing Peptides
The this compound motif is also a key component of peptides that act as ligands for various G protein-coupled receptors, influencing their signaling pathways through direct binding and modulation of receptor conformation.
Angiotensin II Type 1 Receptor (AT1R) Interactions and Biased Agonism
The octapeptide angiotensin II (AngII), with the sequence Asp-Arg-Val -Tyr-Ile-His-Pro-Phe , is the primary ligand for the Angiotensin II Type 1 Receptor (AT1R). mdpi.comnih.gov The interaction of AngII with AT1R is a critical determinant of blood pressure and fluid homeostasis. mdpi.com The this compound sequence is part of the core structure of AngII that engages with the receptor. Specifically, the Arginine at position 2 (Arg2) and the Phenylalanine at position 8 (Phe8) are crucial for binding and receptor activation. mdpi.commdpi.com
Recent research has highlighted the concept of biased agonism at the AT1R, where different ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent pathways). mdpi.comresearchgate.net The structure of AngII, including the this compound components, contributes to a "charge relay system" that is thought to act as a molecular switch, gating the receptor towards different signaling outcomes. mdpi.comnih.gov For instance, the interaction between the Tyr4 hydroxyl group and the His6 imidazole (B134444) is associated with G protein-mediated vasoconstriction, while its interaction with the Phe8 carboxylate (bound to K199 in the receptor) is linked to arrestin-mediated effects. mdpi.comnih.gov Analogs of AngII where Phe8 is replaced, such as in Sarilesin (Sar-Arg-Val-Tyr-Ile-His-Pro-Ile), can act as inverse agonists, further underscoring the pivotal role of the C-terminal phenylalanine. mdpi.com
Melanocortin Receptor Binding Affinity and Selectivity
The melanocortin system consists of five G protein-coupled receptors (MC1R-MC5R) and their endogenous agonists and antagonists. nih.govmdpi.com The endogenous antagonists, agouti-signaling protein (ASP) and agouti-related protein (AGRP), contain a critical Arg-Phe-Phe tripeptide motif for their antagonist activity. nih.govmdpi.comacs.org While the specific this compound sequence is not the primary recognition motif in endogenous melanocortin ligands, synthetic peptides incorporating this and similar sequences have been instrumental in understanding receptor-ligand interactions.
Structure-activity relationship studies have shown that modifications around the core pharmacophore can dramatically alter binding affinity and functional activity. For example, replacing the Arg-Phe-Phe sequence with Arg-DPhe-Phe in certain scaffolds can convert a ligand from an antagonist to an agonist at various melanocortin receptors. nih.gov Furthermore, the development of synthetic ligands often involves creating cyclic peptides to constrain the conformation. In one such antagonist scaffold, c[Pro-Arg-Phe-Phe-Asn-Val -Phe-DPro], the valine residue is part of a structure designed to improve antagonist potency at the MC5R. mdpi.com These findings illustrate that while the His-Phe-Arg-Trp sequence is the classic agonist motif, the Arg-Phe-Phe motif from antagonists provides a versatile template for designing novel melanocortin receptor ligands with diverse pharmacological profiles.
Antioxidant Properties and Neuroprotective Effects of this compound
The tripeptide this compound (RVF) has demonstrated significant antioxidant and neuroprotective properties in preclinical studies. sigmaaldrich.com Derived from sources such as wheat germ, this peptide has been shown to protect neuronal cells from oxidative damage. sigmaaldrich.com
Regulation of Apoptosis-Related Proteins and Reactive Oxygen Species (ROS) Production
In a key study, this compound was shown to protect human neuroblastoma SH-SY5Y cells against hydrogen peroxide (H2O2)-induced oxidative stress and apoptosis. sigmaaldrich.com Pre-treatment with RVF led to a significant increase in the viability of these cells and a reduction in the release of lactate (B86563) dehydrogenase, an indicator of cell damage. sigmaaldrich.com Furthermore, RVF was found to inhibit the production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cell structures. sigmaaldrich.com
The neuroprotective mechanism of RVF involves the modulation of key proteins involved in apoptosis (programmed cell death). Specifically, treatment with RVF increased the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. sigmaaldrich.com This shift in the Bcl-2/Bax ratio is a critical factor in preventing the initiation of the apoptotic cascade. Additionally, RVF was observed to block the cleavage of poly (ADP-ribose) polymerase (PARP) by inhibiting the activation of caspase-3, a key executioner enzyme in apoptosis. sigmaaldrich.com
Table 1: Effects of this compound on Apoptosis-Related Proteins in H2O2-treated SH-SY5Y cells
| Treatment | Bcl-2/Bax Ratio | Caspase-3 Activation | PARP Cleavage | Cell Viability |
| Control | Normal | Low | Low | High |
| H2O2 | Decreased | Increased | Increased | Decreased |
| H2O2 + RVF | Increased | Inhibited | Blocked | Increased by 37% |
Data synthesized from Cheng et al. (2014). sigmaaldrich.com
Mechanisms of Free Radical Scavenging and Metal Chelation
The antioxidant activity of peptides like this compound is attributed to their ability to scavenge free radicals and chelate metal ions that can catalyze oxidative reactions. The amino acid composition of this compound is particularly well-suited for these functions.
The presence of Phenylalanine (Phe), an aromatic amino acid, allows the peptide to donate electrons to stabilize free radicals, thereby neutralizing their damaging effects. medchemexpress.comcambridge.org The Arginine (Arg) residue, a basic amino acid, is known to act as a free radical scavenger and possesses metal-chelating properties. medchemexpress.comresearchgate.net By binding to transition metal ions such as iron (Fe2+) and copper (Cu2+), this compound can inhibit the Fenton and Haber-Weiss reactions, which are major sources of hydroxyl radical production. researchgate.netnih.gov The hydrophobic amino acid Valine (Val) may contribute to the peptide's ability to interact with lipid membranes, allowing it to exert its antioxidant effects in close proximity to cellular structures susceptible to oxidation. cambridge.org
Immunomodulatory Potential of this compound Sequences
While direct studies on the immunomodulatory activity of the tripeptide this compound are not extensively documented, research on larger peptides containing the Arg-Val sequence suggests its potential role in modulating immune responses. For instance, a novel pentadecapeptide with the sequence Arg-Val-Ala-Pro-Glu-Glu-His-Pro-Val-Glu-Gly-Arg-Tyr-Leu-Val (RVAPEEHPVEGRYLV), isolated from Cyclina sinensis, has demonstrated significant immunomodulatory effects. nih.gov
Influence on Cell Adhesion and Migration Processes
The influence of peptides on cell adhesion and migration is a critical area of research, particularly in the context of tissue engineering and cancer biology. While the direct effects of the linear tripeptide this compound on these processes are not well-defined, related peptide sequences have been extensively studied.
Much of the research in this area has focused on peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif, which is a well-known recognition site for integrins, a family of cell surface receptors that mediate cell-matrix and cell-cell interactions. nih.gov A cyclic peptide, Cyclo(Arg-Gly-Asp-D-Phe-Val), which contains both Arginine and Valine, is a potent inhibitor of cell adhesion. sigmaaldrich.comnih.gov This peptide has been shown to disrupt the adhesion and migration of tumor cells. medchemexpress.com Another peptide, Arg-Gly-Asp-Phe (RGDF), has been identified as being analogous to the cell adhesion site of the alpha-chain of human fibrinogen and can interfere with the attachment of endothelial cells to the extracellular matrix. nih.gov
The presence of Arginine in these sequences is crucial for their interaction with integrins, while the flanking residues, including Phenylalanine and Valine, can influence the specificity and potency of this interaction. nih.gov
Modulation of Lipid Metabolism in Preclinical Models
The potential for peptides to modulate lipid metabolism is an emerging area of interest in the development of treatments for metabolic disorders. While direct preclinical studies on the effects of this compound on lipid metabolism are limited, research on peptides with similar amino acid compositions suggests a potential role.
A study on a chickpea-derived peptide, Val-Phe-Val-Arg-Asn (VFVRN), which contains the same amino acids as this compound, has demonstrated significant lipid-lowering effects in a high-fat diet-induced obese rat model. researchgate.net This peptide was found to decrease serum levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol. researchgate.net The mechanism of action is thought to involve the inhibition of key enzymes in fatty acid synthesis and the regulation of receptors involved in lipid metabolism. researchgate.net
Furthermore, a peptide with the sequence Glu-Ile-Ala-Gln-Asp-Phe-Lys-Thr-Asp-Leu (EIA10), isolated from Allomyrina dichotoma larvae, has been shown to improve lipid metabolism in high-fat diet-fed mice. mdpi.com This peptide, which contains Phenylalanine, was found to reduce body weight gain, liver weight, and adipose tissue weight, as well as decrease serum levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol. mdpi.com
These findings suggest that peptides containing Arginine, Valine, and Phenylalanine may have the potential to modulate lipid metabolism, although further research is needed to specifically elucidate the role of the this compound tripeptide.
Other Documented Preclinical Biological Activities of this compound and Related Peptides
Enzyme Inhibition
Peptides containing this compound and related sequences have been identified as inhibitors of key enzymes involved in physiological regulation.
Certain peptides incorporating the this compound sequence have demonstrated the ability to inhibit Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. mdpi.com A study on peptides isolated from Ginkgo biloba seeds identified the heptapeptide (B1575542) This compound-Asp-Gly-Ala-Val (RVFDGAV) as a potent ACE inhibitor with a half-maximal inhibitory concentration (IC50) value of 1.006 mM. frontiersin.org The study noted that the presence of Arginine (Arg) at the N-terminus and a high content of hydrophobic amino acids were consistent with the structural characteristics of known ACE-inhibiting peptides. frontiersin.org The mode of inhibition for RVFDGAV was found to be competitive. frontiersin.org Similarly, peptides derived from food sources like ostrich egg white and pork loin have been shown to possess ACE-inhibitory properties, often featuring hydrophobic or positively charged amino acids like Arginine at the C-terminus, which are believed to enhance binding to the enzyme's active site. scispace.comtandfonline.commdpi.com
A synthetic 20-amino acid peptide, H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH (YSFVHHGFFNFRVSWREMLA) , which contains the sequence Phe-Arg-Val, has been documented as an inhibitor of cyclin-dependent kinase 2 (Cdk2) activity. novoprolabs.com This peptide functions as a monoclonal antibody analog, binding to an epitope on the Cdk2 surface with a high affinity (dissociation constant, Kd, of ~38 nM), thereby blocking its kinase function. novoprolabs.com Inhibition of CDKs through the cyclin-binding groove is an approach to achieve selectivity and specifically block the activity of G1 and S phase CDKs. nih.gov
Table 1: Enzyme Inhibitory Peptides Containing this compound or Related Sequences
| Peptide Sequence | Target Enzyme | Documented Function | Source / Type |
|---|---|---|---|
| This compound-Asp-Gly-Ala-Val (RVFDGAV) | Angiotensin-Converting Enzyme (ACE) | Competitive inhibitor of ACE with an IC50 of 1.006 mM. frontiersin.org | Ginkgo biloba seeds frontiersin.org |
| H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH | Cyclin-Dependent Kinase 2 (Cdk2) | Inhibits Cdk2 activity by binding to the cyclin surface (Kd ~38 nM). novoprolabs.com | Synthetic novoprolabs.com |
| Val-Phe-Pro-Ser | Angiotensin-Converting Enzyme (ACE) | ACE inhibitory activity. tandfonline.com | Pork Loin Hydrolysate tandfonline.com |
| Arg-Ala-Asp-Val-Phe-Asn-Pro-Arg (RADVFNPR) | Not specified, identified in ACE inhibitor screening | Identified in a fraction with ACE-inhibitory peptides; no potential toxicity or allergenicity reported. frontiersin.org | Oil Palm Kernel frontiersin.org |
Receptor Modulation
Peptides incorporating this compound related motifs are crucial in modulating the activity of several G-protein coupled receptors (GPCRs).
The tripeptide sequence Arg-Phe-Phe is a critical pharmacophore found in the endogenous melanocortin receptor (MCR) antagonist, Agouti-Related Protein (AGRP). umn.edumdpi.com Synthetic macrocyclic peptides designed to mimic this region, such as c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] , act as antagonists at the melanocortin-3 and -4 receptors (MC3R and MC4R), which are central to regulating energy homeostasis. umn.edunih.gov Interestingly, preclinical studies have shown that stereochemical modifications within the Arg-Phe-Phe motif, such as substituting L-amino acids with their D-isomers, can convert these MCR antagonists into agonists, particularly at the MC1R. nih.gov This highlights the importance of the specific spatial arrangement of the Arg and Phe residues for determining the functional outcome at the receptor.
An endogenous neuropeptide, Arg-Val-Asp-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His (RVD-Hpα or Pepcan-12) , has been identified in mammalian brains. wikipedia.orgnih.gov This 12-amino acid peptide, which contains an Arg-Val...Phe sequence, is an N-terminally extended form of hemopressin. wikipedia.org Preclinical research has demonstrated that RVD-Hpα functions as a potent negative allosteric modulator (NAM) at cannabinoid CB1 receptors and a positive allosteric modulator (PAM) at CB2 receptors. wikipedia.orgnih.gov This dual activity suggests a role in fine-tuning the endocannabinoid system.
The C-terminal Arg-Phe-NH2 motif is the defining characteristic of a family of peptides known as RFamides, which includes the 26-amino acid peptide 26RFa (or pyroglutamylated RF-amide peptide, QRFP). nih.gov These peptides are endogenous agonists for the GPR103 receptor, which is implicated in the control of energy homeostasis, bone formation, and nociception. nih.govacs.org Alanine-scanning studies have confirmed that the C-terminal Arg-Phe motif is indispensable for receptor activation. researchgate.net
Table 2: Receptor Modulating Peptides Containing this compound or Related Sequences
| Peptide / Motif | Target Receptor | Documented Function | Source / Type |
|---|---|---|---|
| Arg-Phe-Phe (in c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro]) | Melanocortin Receptors (MC3R, MC4R, MC1R) | Antagonist at MC3R/MC4R; stereochemical inversion can lead to MC1R agonism. umn.edunih.gov | Synthetic (AGRP-derived) nih.gov |
| Arg-Val-Asp-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His (RVD-Hpα) | Cannabinoid Receptors (CB1, CB2) | Negative allosteric modulator of CB1; positive allosteric modulator of CB2. wikipedia.orgnih.gov | Endogenous (Hemoglobin-derived) wikipedia.org |
| Arg-Phe-NH2 (C-terminal motif) | GPR103 (QRFP Receptor) | Essential motif for receptor agonism; involved in energy homeostasis. nih.govresearchgate.net | Endogenous (RFamide family) nih.gov |
Other Preclinical Functions
A pentapeptide identified from chickpea protein hydrolysates, Val-Phe-Val-Arg-Asn (VFVRN) , has been shown in preclinical models to possess hypolipidemic activity. researchgate.net In studies involving high-fat diet-induced obese rats, this peptide was found to suppress important transcription factors involved in lipid biosynthesis, such as sterol regulatory element-binding proteins (SREBP-1c and SREBP-2), thereby blocking the activation of lipogenic enzymes in the liver. researchgate.net
In a different context of biological functionality, synthetic peptide derivatives are used as tools in biochemical research. The compound Benzoyl-Phe-Val-Arg-p-nitroanilide (Bz-Phe-Val-Arg-pNA) serves as a chromogenic substrate for studying proteolytic enzymes like chymotrypsin. Its "biological activity" in this setting is to be cleaved by the enzyme, releasing a colored product (p-nitroanilide) that can be measured spectrophotometrically to determine enzyme kinetics and inhibition. ontosight.ai
Table 3: Peptides with Other Preclinical Functions
| Peptide Sequence | Biological Context | Documented Function / Use | Source / Type |
|---|---|---|---|
| Val-Phe-Val-Arg-Asn (VFVRN) | Lipid Metabolism | Suppresses lipogenic transcription factors (SREBP-1c, SREBP-2) in obese rat models. researchgate.net | Chickpea Hydrolysate researchgate.net |
| Benzoyl-Phe-Val-Arg-p-nitroanilide | Biochemical Assay | Chromogenic substrate for measuring protease activity. ontosight.ai | Synthetic ontosight.ai |
Design and Development of Arg Val Phe Based Peptidomimetics and Analogues
Strategic Approaches for Enhancing Peptide Stability and Bioavailability (Design Focus)
A primary challenge in developing peptide-based therapeutics is their rapid degradation by proteolytic enzymes in the body. researchgate.net Several strategic modifications can be applied to the Arg-Val-Phe sequence to increase its resistance to proteolysis and thereby enhance its stability and bioavailability.
Terminal Modifications: The N-terminus (Arginine) and C-terminus (Phenylalanine) of this compound are particularly vulnerable to degradation by aminopeptidases and carboxypeptidases, respectively. nih.gov Capping these ends is a common and effective strategy. N-terminal acetylation and C-terminal amidation can neutralize the terminal charges, making the peptide less recognizable to these exopeptidases and increasing its metabolic half-life. nih.gov
Backbone and Side-Chain Modifications:
D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer can create a peptide bond that is resistant to cleavage by standard proteases. nih.gov For example, substituting L-Valine with D-Valine in the sequence could significantly hinder enzymatic degradation without drastically altering the side chain's spatial orientation.
N-methylation: Methylating the nitrogen atom of a peptide bond reduces the hydrogen-bonding capability and can introduce steric hindrance, which disrupts protease recognition and binding. nih.gov N-methylation of the Arg-Val or Val-Phe peptide bond could enhance stability.
Cyclization: Converting the linear peptide into a cyclic structure is a powerful strategy for improving stability. upc.eduresearchgate.net Cyclization reduces conformational flexibility, which can pre-organize the peptide into its bioactive conformation and protect it from exopeptidases. researchgate.net This could be achieved by introducing reactive amino acids (like Cysteine) at the ends of a modified this compound sequence to form a disulfide bridge or by forming a head-to-tail amide bond. nih.gov
Hydrophobic Ion-Pairing (HIP): This technique involves using a hydrophobic counterion to form an ion pair with a charged residue, such as the Arginine in this compound. This interaction shields the charged group, reducing its exposure to water and potential enzymatic hydrolysis. mdpi.com
The following table summarizes key strategies to enhance the stability of the this compound sequence.
Interactive Table: Strategies for this compound Stabilization| Modification Strategy | Position on this compound | Primary Rationale | Expected Outcome |
|---|---|---|---|
| N-Terminal Acetylation | Arginine (N-terminus) | Block recognition by aminopeptidases. nih.gov | Increased metabolic half-life. |
| C-Terminal Amidation | Phenylalanine (C-terminus) | Block recognition by carboxypeptidases. nih.gov | Increased metabolic half-life. |
| D-Amino Acid Substitution | Valine or Phenylalanine | Introduce a non-natural peptide bond resistant to proteolysis. nih.gov | Enhanced resistance to endopeptidases. |
| Peptide Bond N-Methylation | Arg-Val or Val-Phe bond | Sterically hinder protease access to the peptide bond. nih.gov | Improved stability against specific proteases. |
| Cyclization (e.g., head-to-tail) | Entire Peptide | Reduce susceptibility to exopeptidases and constrain conformation. researchgate.net | Increased overall metabolic stability and potential for improved receptor binding. |
Rational Design of this compound Analogues with Improved Efficacy and Selectivity
Rational design aims to systematically modify the this compound structure to optimize its interaction with a biological target, thereby improving its potency and selectivity. nih.gov This process relies on understanding the structure-activity relationships (SAR), which define how each part of the molecule contributes to its biological effect.
Alanine (B10760859) Scanning: A fundamental technique is alanine scanning, where each amino acid residue is systematically replaced with Alanine. Creating [Ala]-Val-Phe, Arg-[Ala]-Phe, and Arg-Val-[Ala] analogues helps to determine the importance of the side chains of Arginine, Valine, and Phenylalanine, respectively, for biological activity. researchgate.net For example, a significant loss of activity upon substitution of Arginine would indicate that its guanidinium (B1211019) group is a critical "hot spot" for target interaction, possibly through electrostatic or hydrogen-bonding interactions. nih.gov
Side-Chain Modification: Based on SAR data, further modifications can be designed.
If the bulky, hydrophobic nature of Phenylalanine is crucial, it could be replaced with other aromatic residues like Tyrosine (to add a hydrogen-bonding hydroxyl group) or Tryptophan (to increase hydrophobicity and introduce a different aromatic system). nih.gov
The Valine residue could be substituted with Leucine or Isoleucine to fine-tune the size and shape of the hydrophobic side chain.
The positively charged Arginine could be replaced with other basic residues like Lysine to alter the geometry of the positive charge, or with non-natural amino acids to optimize the pKa and interaction profile.
Conformational Constraint: As with stability, cyclization can also enhance efficacy and selectivity. By locking the peptide into a specific conformation that mimics its receptor-bound state, the entropic penalty of binding is reduced, potentially leading to higher affinity. upc.eduresearchgate.net Different ring sizes and cyclization chemistries can be explored to find the optimal conformation for a specific target receptor. nih.gov
The table below illustrates a rational design approach for creating this compound analogues.
Interactive Table: Rational Design of this compound Analogues| Analogue | Modification | Design Rationale | Potential Information Gained |
|---|---|---|---|
| [Ala]-Val-Phe | Arg → Ala | Determine the importance of the Arg side chain. researchgate.net | Role of the basic guanidinium group in target binding. |
| Arg-[Ala]-Phe | Val → Ala | Determine the importance of the Val side chain. | Role of the hydrophobic isopropyl group in binding affinity. |
| Arg-Val-[Ala] | Phe → Ala | Determine the importance of the Phe side chain. | Role of the aromatic ring in target recognition. |
| Arg-Val-Tyr | Phe → Tyr | Introduce a potential hydrogen bond donor (hydroxyl group). | Probing for a nearby hydrogen bond acceptor on the target. |
| c[this compound] | Linear → Cyclic | Introduce conformational constraint. upc.edu | Identify a bioactive conformation and improve selectivity. |
Scaffold-Based Design and Synthesis of this compound Mimetics
Peptidomimetics are compounds that mimic the essential structural elements of a peptide, such as the spatial arrangement of its side chains, but utilize a non-peptide backbone. nih.gov This approach aims to create molecules with improved stability, bioavailability, and novel intellectual property. A key strategy is to use a chemical scaffold to orient the critical pharmacophoric groups (the side chains of Arg, Val, and Phe) in a three-dimensional arrangement that mimics the bioactive conformation of the original peptide. researchgate.net
The design process begins by identifying the pharmacophore from the parent peptide. For this compound, this would consist of the basic guanidinium group, a hydrophobic isopropyl group, and a hydrophobic benzyl (B1604629) group. The goal is then to find or design a rigid or semi-rigid organic molecule (the scaffold) that can display these functional groups in the correct spatial orientation.
Examples of scaffolds that have been used as peptide mimetics include:
Triazine Scaffolds: Phenyl-piperazine-triazine structures have been developed as α-helix mimetics and offer a versatile platform for attaching various side chains with good synthetic accessibility. researchgate.net
Terphenyl-Based Scaffolds: These scaffolds can mimic the presentation of side chains along one face of a peptide strand or helix. d-nb.info Synthetic methods allow for the modular and flexible attachment of amino acid side chains to a central benzene (B151609) core. d-nb.info
Heterocyclic Scaffolds: Phenylpyridal and other heterocyclic structures have been designed as novel peptide mimetics, offering a concise and high-yielding synthetic approach with multiple points for side-chain variation. nih.gov
The synthesis of such mimetics is often a multi-step process. For a terphenyl-based mimetic of this compound, the synthesis might involve sequential cross-coupling reactions (like Suzuki or Stille couplings) to connect functionalized pyridine (B92270) or benzene rings, onto which the side-chain mimics for Arginine, Valine, and Phenylalanine have been installed. d-nb.infonih.gov
Computational Screening and Virtual Library Design for this compound Peptidomimetic Discovery
Computational methods are invaluable for accelerating the discovery of novel peptidomimetics by exploring vast chemical spaces in silico before committing to costly and time-consuming chemical synthesis. nih.govmdpi.com
Virtual Library Design: The process starts with the creation of a virtual library of compounds based on the this compound template. This can be done in several ways:
Combinatorial Enumeration: Starting with the this compound sequence, a library can be generated by systematically replacing each position with a wide range of natural and non-natural amino acids. unipa.it
Scaffold-Based Enumeration: A chosen chemical scaffold is used as the core, and a virtual library is built by computationally attaching various functional groups (mimicking the Arg, Val, and Phe side chains and beyond) to the attachment points on the scaffold. unipa.it
Virtual Screening: Once a library is generated, virtual screening techniques are used to identify the most promising candidates. This typically involves molecular docking, where each molecule in the virtual library is computationally placed into the binding site of a target protein. nih.gov
Docking: Algorithms predict the preferred orientation and conformation of the ligand (the peptidomimetic) within the target's binding pocket.
Scoring: A scoring function then estimates the binding affinity for each docked pose. Compounds with the best scores, indicating a high predicted affinity, are prioritized.
Filtering: The initial hits can be further filtered based on drug-like properties (e.g., molecular weight, solubility) to increase the chances of identifying candidates with favorable pharmacokinetic profiles.
This computational approach allows researchers to screen millions of potential compounds and select a smaller, more manageable number of high-potential candidates for synthesis and experimental validation, significantly streamlining the discovery pipeline. stanford.edu
Advanced Analytical Methodologies for Research on Arg Val Phe and Derived Peptides
Chromatographic Techniques for Arg-Val-Phe Separation and Quantification
Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation of complex mixtures. news-medical.net For peptides like this compound, both high-performance liquid chromatography and gas-liquid chromatography are employed, each with distinct advantages depending on the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of peptides due to its high resolution and adaptability. lcms.czphcogres.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. lcms.cz The separation mechanism in RP-HPLC relies on the differential partitioning of peptides between a nonpolar stationary phase (commonly C8 or C18) and a polar mobile phase, which typically consists of an aqueous solvent and an organic modifier like acetonitrile (B52724). rsc.orgpan.olsztyn.pl
The elution of peptides is controlled by a gradient, where the concentration of the organic modifier is increased over time. rsc.org For instance, a linear gradient of 0–80% acetonitrile in 0.1% aqueous formic acid over 30 minutes can be used to effectively separate peptides. rsc.org The choice of column and mobile phase is critical for achieving optimal separation. For example, a Zorbax AAA column (150 mm × 4.6 mm × 3 μm) with a mobile phase of 40 mM sodium phosphate (B84403) dibasic (pH 7.8) and an acetonitrile:methanol:water mixture (45:45:10) has been utilized for the separation of amino acids and peptides. phcogres.com
Diverse detection methods can be coupled with HPLC to quantify and identify the separated components. Ultraviolet (UV) detection at specific wavelengths, such as 228 nm or 254 nm, is commonly employed for peptide analysis. rsc.orgpan.olsztyn.pl For enhanced sensitivity and specificity, fluorescence detection can be used, often requiring pre-column derivatization of the peptides or their constituent amino acids with a fluorescent tag like 2,3-naphthalenedicarboxaldehyde (NDA). mdpi.com Mass spectrometry (MS) is also a powerful detector for HPLC, providing mass information that aids in the identification of the eluted peptides. nih.gov
| Parameter | Condition/Value | Reference |
|---|---|---|
| Column Type | Reversed-Phase C18 or C8 | rsc.orgpan.olsztyn.pl |
| Mobile Phase (A) | 0.1% Formic Acid in Water | rsc.org |
| Mobile Phase (B) | Acetonitrile with 0.1% Formic Acid | rsc.org |
| Gradient | Linear or Isocratic | rsc.orgpan.olsztyn.pl |
| Detection | UV (228 nm, 254 nm), Fluorescence, Mass Spectrometry | rsc.orgpan.olsztyn.plmdpi.comnih.gov |
Gas-Liquid Chromatography (GLC) for Specific Derivatives
Gas-Liquid Chromatography (GLC), or gas chromatography (GC), is a technique that separates compounds based on their volatility and interaction with a liquid stationary phase coated on a solid support. pcianalytics.inlibretexts.org While peptides themselves are generally not volatile enough for direct GC analysis, their derivatized forms can be analyzed using this method. uni-koeln.de
For the analysis of peptides like this compound using GLC, they must first be hydrolyzed into their constituent amino acids. These amino acids are then converted into volatile derivatives, for example, by trimethylsilylation. uni-koeln.de The derivatized amino acids are then introduced into the GC system, where they are separated in a column and detected. libretexts.org This approach is particularly useful for determining the amino acid composition of a peptide. The combination of GLC with mass spectrometry (GC-MS) allows for the identification of the individual amino acid derivatives based on their mass spectra. uni-koeln.de
Mass Spectrometry (MS) for this compound Identification and Structural Elucidation
Mass spectrometry is an indispensable tool for the analysis of peptides, providing highly accurate mass measurements and detailed structural information. nih.govacs.org Various ionization techniques are employed to generate gas-phase ions of the peptide, which are then analyzed by a mass analyzer.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like peptides. acs.orgcore.ac.uk In ESI-MS, a solution of the peptide is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions, often with multiple charges. acs.org
ESI-MS can be used to determine the molecular weight of this compound with high accuracy. nih.gov Furthermore, when coupled with tandem mass spectrometry (MS/MS), ESI can provide sequence information. acs.orgcore.ac.uk In a tandem mass spectrometer, the precursor ion corresponding to the peptide of interest is selected and then fragmented through collision-induced dissociation (CID). jlu.edu.cn The resulting fragment ions are then analyzed to determine the amino acid sequence. acs.orgcore.ac.uk For example, the fragmentation of a peptide containing this compound would yield characteristic b- and y-ions that allow for the confirmation of the peptide's sequence.
| Ionization Technique | Key Application | Information Obtained | Reference |
|---|---|---|---|
| Electrospray Ionization (ESI) | Peptide Molecular Weight Determination | Accurate Mass, Charge State | acs.orgnih.gov |
| ESI-MS/MS | Peptide Sequencing | Fragment Ion Series (b- and y-ions) | acs.orgcore.ac.uk |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique commonly used for peptide analysis, often coupled with a Time-of-Flight (TOF) mass analyzer. nih.govcsic.es In MALDI, the peptide sample is co-crystallized with a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA). nih.govcsic.es A pulsed laser is used to irradiate the sample, causing the matrix to absorb energy and desorb, carrying the peptide molecules into the gas phase as singly charged ions. nih.govcsic.es
The TOF analyzer measures the mass-to-charge ratio (m/z) of the ions based on the time it takes for them to travel a fixed distance. nih.govcsic.es MALDI-TOF MS is known for its high sensitivity and ability to analyze complex mixtures of peptides. mdpi.com While it is highly effective for determining the molecular weights of peptides, obtaining sequence information for short peptides like tripeptides can be challenging due to potential matrix interferences. nih.govcsic.es However, tandem TOF (TOF/TOF) instruments can be used to perform fragmentation analysis for structural elucidation. acs.org
Capillary Electrophoresis (CE) for this compound and Amino Acid Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. oup.com It offers advantages such as high resolution, short analysis times, and minimal sample consumption.
For the analysis of this compound, CE can be used to separate the tripeptide from other components in a mixture. The separation is typically performed in a fused-silica capillary filled with a background electrolyte (BGE), such as a borate (B1201080) buffer. Detection is often achieved using UV absorbance or, for higher sensitivity, laser-induced fluorescence (LIF) after derivatization with a fluorescent tag. nih.govacs.org
CE is also a powerful technique for the analysis of the amino acid composition of peptides. nih.govacs.org After hydrolysis of the peptide, the resulting amino acids can be derivatized with a fluorescent probe like 5-carboxyfluorescein (B1664652) succinimidyl ester (CFSE) and then separated by CE with LIF detection. nih.gov This method allows for the quantitative analysis of the individual amino acids, including arginine, valine, and phenylalanine. nih.govacs.org Different CE methods, such as micellar electrokinetic chromatography (MEKC), can be employed to optimize the separation of derivatized amino acids.
| Technique | Application | Separation Principle | Detection | Reference |
|---|---|---|---|---|
| Capillary Electrophoresis (CE) | Separation of this compound | Charge-to-size ratio | UV, Laser-Induced Fluorescence (LIF) | acs.org |
| Micellar Electrokinetic Chromatography (MEKC) | Separation of derivatized amino acids | Differential partitioning between micelles and aqueous phase | Laser-Induced Fluorescence (LIF) |
Derivatization Strategies for Enhanced Analytical Detection and Resolution
The analysis of short peptides like this compound and its derivatives by methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) often requires chemical derivatization. This process involves chemically modifying the peptide or its constituent amino acids to improve analytical properties. Derivatization can enhance detection sensitivity, improve chromatographic resolution, and provide more predictable fragmentation patterns in mass spectrometry. waters.comactascientific.com The choice of strategy depends on the analytical platform and the specific requirements of the study.
Derivatization can be performed either before chromatographic separation (pre-column) or after separation but before detection (post-column). researchgate.netactascientific.com Pre-column derivatization is more common and offers several advantages, including the ability to remove excess reagent before analysis, thus reducing potential interference. actascientific.comactascientific.com
Several reagents are widely used for the derivatization of amino acids and peptides:
Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amino groups to form highly fluorescent derivatives. Dansylation has been successfully used in the annotation of dipeptides and tripeptides from complex biological samples, coupled with liquid chromatography-mass spectrometry (LC-MS). acs.orgresearchgate.netnih.gov This method significantly enhances the detection of low-abundance peptides.
Phenylisothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with the N-terminal amino group of peptides and the amino groups of free amino acids. thermofisher.comcreative-proteomics.com The resulting phenylthiocarbamoyl (PTC) derivatives are UV-active, allowing for sensitive detection by HPLC with a UV detector. actascientific.comthermofisher.com While effective, the process can be intricate, requiring anhydrous conditions and steps to remove interfering by-products. creative-proteomics.com
o-Phthaldialdehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts rapidly with primary amino groups to yield highly fluorescent isoindole derivatives. actascientific.comthermofisher.com A key limitation of OPA is its lack of reactivity with secondary amines, such as the amino acid proline. actascientific.com
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Introduced as the AccQ•Fluor™ reagent, AQC reacts with both primary and secondary amino acids to produce stable, fluorescent derivatives. creative-proteomics.comwaters.com This method is known for its rapid reaction time and minimal interference from by-products, making it a popular choice for pre-column derivatization in amino acid analysis. creative-proteomics.comcerealsgrains.org
Tris(2,4,6-trimethoxyphenyl)phosphoniumacetic acid N-hydroxysuccinimide ester (TMPP-ac-OSu): This N-terminal derivatization reagent is particularly useful for improving MALDI MS/MS analysis. It adds a fixed positive charge and a significant mass to the peptide, which can help push smaller peptides into a more easily detectable mass range and lead to more predictable fragmentation patterns. waters.com
The following table summarizes common derivatization agents and their analytical applications.
| Derivatization Reagent | Target Functional Group | Detection Method | Key Advantages |
| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence, Mass Spectrometry | High sensitivity; effective for complex biological samples. acs.orgresearchgate.net |
| Phenylisothiocyanate (PITC) | Primary and Secondary Amines | UV Absorbance (254 nm) | Stable derivatives; well-established method. thermofisher.comcreative-proteomics.com |
| o-Phthaldialdehyde (OPA) | Primary Amines | Fluorescence (Ex/Em 340/455 nm) | Rapid reaction; high sensitivity. actascientific.comthermofisher.com |
| AQC (AccQ•Fluor™) | Primary and Secondary Amines | Fluorescence, UV | Stable derivatives; minimal interference. creative-proteomics.comwaters.comcerealsgrains.org |
| TMPP-ac-OSu | N-terminal Amine | MALDI-MS/MS | Improves sequence coverage; predictable fragmentation. waters.com |
Amino Acid Analysis for Quantification of Arg, Val, and Phe Content
Amino Acid Analysis (AAA) is considered a gold standard for the accurate quantification of peptides and proteins. peakproteins.comtamu.edu The fundamental principle of AAA involves breaking down a peptide into its individual amino acid constituents through hydrolysis, followed by the separation, detection, and quantification of these free amino acids. researchgate.net
The most critical step in AAA is the complete hydrolysis of the peptide bonds. The standard and most common procedure is acid hydrolysis, which typically involves heating the peptide sample in 6 M hydrochloric acid (HCl) at approximately 110°C for 24 hours in a vacuum or inert atmosphere to prevent oxidation. nih.govusp.orgnih.gov
While effective, acid hydrolysis can lead to the partial or complete destruction of certain amino acids. researchgate.net Tryptophan is largely destroyed, and others like serine and threonine are partially degraded. researchgate.netpeakproteins.comusp.org However, the constituent amino acids of this compound—Arginine, Valine, and Phenylalanine—are stable under standard acid hydrolysis conditions and can be recovered with high yields, making AAA a reliable quantification method for this peptide. cerealsgrains.orgpeakproteins.com
Following hydrolysis, the resulting mixture of free amino acids can be quantified. Modern approaches often utilize reversed-phase ultra-performance liquid chromatography coupled with tandem mass spectrometry (RP-UPLC-MRM-MS). nih.gov This technique allows for the direct analysis of underivatized amino acids, offering high sensitivity and specificity. nih.gov The quantification is achieved by comparing the chromatographic peak area of each amino acid from the sample to that of a known amount of a stable isotopically labeled internal standard. nih.gov
Alternatively, the hydrolyzed amino acids can be derivatized using reagents like AQC or PITC, as described in the previous section, and then separated by HPLC with subsequent UV or fluorescence detection. researchgate.netcerealsgrains.org The concentration of the original peptide is then calculated based on the molar amounts determined for its constituent amino acids. waters.com For this compound, the molar quantities of Arginine, Valine, and Phenylalanine would be determined, and the average of these values would provide the molar amount of the peptide in the original sample. peakproteins.com
The table below outlines the key steps and considerations for the amino acid analysis of this compound.
| Step | Method/Parameter | Description | Expected Outcome for this compound |
| 1. Hydrolysis | 6 M Hydrochloric Acid (HCl) | Peptide bonds are cleaved by heating at ~110°C for 24 hours. usp.orgnih.gov | Complete breakdown of this compound into free Arginine, Valine, and Phenylalanine. |
| 2. Separation | Reversed-Phase UPLC/HPLC | The free amino acids are chromatographically separated. researchgate.netnih.gov | Baseline separation of Arginine, Valine, and Phenylalanine from each other and other potential contaminants. |
| 3. Detection & Quantification | Mass Spectrometry or UV/Fluorescence (post-derivatization) | The amount of each amino acid is measured, often against an internal standard. researchgate.netnih.gov | Arginine, Valine, and Phenylalanine are generally stable and show good recovery, allowing for accurate quantification. peakproteins.comnih.gov |
| 4. Calculation | Molar Averaging | The concentration of the peptide is calculated from the average molar amount of its constituent stable amino acids. peakproteins.comwaters.com | An accurate determination of the original this compound concentration in the sample. |
Emerging Research Avenues and Future Perspectives for Arg Val Phe Peptides
Integration of Arg-Val-Phe Research with Multi-omics Platforms (e.g., Metabolomics, Proteomics)
The comprehensive understanding of the biological significance of the tripeptide Arginyl-Valyl-Phenylalanine (this compound) is increasingly benefiting from the integration of multi-omics platforms. azolifesciences.com These approaches, which combine data from various "omics" layers like proteomics and metabolomics, offer a holistic view of the molecular interactions and pathways influenced by specific peptides. azolifesciences.comfrontlinegenomics.com A single-omics approach can provide a limited snapshot, but integrating multiple datasets allows researchers to build a more complete picture of the flow of biological information and uncover complex interactions. azolifesciences.com
Proteomics, the large-scale study of proteins, can identify how this compound or larger peptides containing this motif influence protein expression, post-translational modifications, and protein-protein interaction networks. mdpi.com For instance, quantitative proteomics can reveal changes in the abundance of specific enzymes or receptors in response to the peptide, offering clues to its mechanism of action. nih.gov
Metabolomics, which profiles low-molecular-weight metabolites, complements proteomics by showing the downstream functional consequences of altered protein activity. e-century.us Studies have used metabolomics to track the consumption of amino acids, including phenylalanine and valine, from cell culture media during cellular processes like proliferation, indicating their importance in metabolic pathways. nih.gov By applying metabolomics in studies involving this compound, researchers can identify specific metabolic pathways that are modulated by the peptide, such as energy metabolism or amino acid biosynthesis. mdpi.com
The integration of these datasets is facilitated by advanced computational tools and bioinformatics methods. azolifesciences.com Methods like Multi-Omics Factor Analysis (MOFA) are designed to disentangle the sources of variation in complex multi-omics datasets, identifying changes that are shared across molecular layers or specific to one. embopress.org Such an integrated approach could reveal, for example, that the presence of this compound correlates with an upregulation of specific signaling proteins (proteomics data) and a corresponding shift in key cellular metabolites (metabolomics data), thereby elucidating a complete biological pathway. frontlinegenomics.com
The following table outlines potential applications of multi-omics platforms in this compound research.
| Omics Platform | Application to this compound Research | Potential Insights |
| Proteomics | - Identify protein binding partners of this compound.- Quantify changes in global protein expression after treating cells or tissues with the peptide. | - Discovery of direct molecular targets and receptors.- Elucidation of signaling pathways modulated by this compound. |
| Metabolomics | - Profile changes in the cellular metabolome in response to this compound.- Trace the metabolic fate of the peptide itself. | - Understanding the functional impact on cellular metabolism (e.g., glycolysis, lipid metabolism). nih.gove-century.us- Determining peptide stability and breakdown products. |
| Transcriptomics | - Analyze changes in gene expression that occur following exposure to this compound. | - Identification of genes and genetic pathways regulated by the peptide's signaling activity. |
| Multi-Omics Integration | - Correlate proteomic, metabolomic, and transcriptomic changes to build comprehensive models of the peptide's function. mdpi.commedrxiv.org | - Holistic understanding of the peptide's role from gene regulation to functional metabolic output.- Identification of robust biomarkers associated with the peptide's activity. medrxiv.org |
Exploration of this compound in Novel Biological Systems and Preclinical Disease Models
Recent research has begun to explore the functional roles of peptides containing the this compound sequence, or variations thereof, in various biological systems and preclinical models of disease. These investigations are uncovering novel therapeutic potentials for these peptides.
One area of significant interest is the cardiovascular system. The amino acid sequence -Arg-Phe at the C-terminus of hemorphins, a class of hemoglobin-derived peptides, is known to be involved in cardiovascular regulation. nih.gov For example, LVV-hemorphin-7 (Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe) is abundant in the mammalian nervous system and has been studied for its potential antihypertensive actions. nih.gov Similarly, a study on chickpea protein hydrolysates identified the peptide Val-Phe-Val-Arg-Asn (VFVRN) as having a significant hypolipidemic effect in high-fat diet-induced obese rats. researchgate.net This peptide was found to decrease serum total cholesterol, triglycerides, and LDL-cholesterol, suggesting a role in managing dyslipidemia. researchgate.net Another peptide, Arg-Ala-Asp-Val-Phe-Asn-Pro-Arg (RADVFNPR), was isolated from oil palm kernels and identified as a potential antihypertensive agent. frontiersin.org
Beyond cardiovascular health, these peptides are being explored in other contexts. LVV-hemorphin-7 has been shown to produce anxiety-reducing effects in Wistar rats, pointing towards a potential role in the central nervous system. nih.gov Furthermore, the discovery of novel intracellular tripeptides, such as Arg-His-Trp, in cancer cell lines has prompted exploration into their roles in cell growth and proliferation. biorxiv.org Researchers have proposed that this tripeptide may act as an agonist for the β2-adrenergic receptor and have called for its validation in preclinical models. biorxiv.org
The table below summarizes key findings from preclinical studies on peptides containing sequences related to this compound.
| Peptide Sequence/Family | Preclinical Model | Biological System/Disease | Observed Effect/Potential Role | Citation |
| Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe (LVV-hemorphin-7) | Wistar Rats | Cardiovascular & Nervous System | Potential antihypertensive and anxiolytic effects. | nih.gov |
| Val-Phe-Val-Arg-Asn (VFVRN) | High-fat diet-induced obese rats | Metabolic Disease | Hypolipidemic (lowered cholesterol and triglycerides). | researchgate.net |
| Arg-Ala-Asp-Val-Phe-Asn-Pro-Arg (RADVFNPR) | Not specified in abstract | Cardiovascular System | Potential antihypertensive activity. | frontiersin.org |
| Arg-His-Trp | MCF-7 cancer cells (in vitro) | Oncology/Cell Biology | Predicted agonist of β2-adrenergic receptor; proposed for future preclinical validation. | biorxiv.org |
Advancements in Peptide-Based Research Tools Incorporating this compound Sequences
The unique chemical properties of amino acid sequences are increasingly being harnessed to develop sophisticated peptide-based research tools for applications in diagnostics, bio-imaging, and materials science. nih.govmdpi.com While research into tools specifically incorporating the this compound sequence is an emerging area, principles from established peptide technologies provide a framework for future development.
Peptide sequences with high binding affinity and specificity for biological targets are valuable for creating imaging agents and targeted delivery systems. nih.gov For example, the well-known Arg-Gly-Asp (RGD) sequence is widely used to target integrin receptors that are overexpressed in many cancers, forming the basis of numerous imaging probes. nih.gov Similarly, the core "His-Phe-Arg-Trp" sequence in melanocortin peptides has been systematically modified to create receptor-specific antagonists, which are invaluable tools for studying the distinct physiological roles of melanocortin receptors in animal models. acs.org This strategy of modifying a core active sequence could be applied to this compound to develop probes that can trace specific biological pathways or receptors that recognize this motif.
Furthermore, peptides are being used as building blocks for "smart" biomaterials that respond to specific environmental stimuli, such as pH. acs.org These materials can be designed for controlled drug release in specific microenvironments, like tumors. acs.org The self-assembly of short peptides, notably those containing the Phe-Phe motif, into highly stable nanostructures like hydrogels and nanotubes is another promising avenue. mdpi.com These nanostructures can serve as scaffolds for 3D cell culture or as vehicles for the sustained release of therapeutic agents. mdpi.com The inclusion of the this compound sequence could confer specific biological activity or targeting capabilities to such materials.
Below is a table of potential research tools that could be developed by incorporating the this compound sequence.
| Type of Research Tool | Principle of Operation | Potential Application for this compound |
| Molecular Imaging Probes | A peptide sequence with affinity for a specific receptor is linked to a reporter molecule (e.g., fluorescent dye, radionuclide). nih.gov | Development of probes to visualize tissues or cells that specifically bind or transport this compound, aiding in receptor identification. |
| Affinity Chromatography Media | The peptide is immobilized on a solid support to selectively capture and purify its binding partners from complex biological samples. | Isolation and identification of novel receptors or enzymes that interact with the this compound sequence. |
| Targeted Drug Delivery Vehicles | This compound is incorporated into a larger delivery system (e.g., liposome, nanoparticle) to direct a therapeutic payload to specific cells. mdpi.com | Enhancing the delivery of drugs to tissues where receptors for this compound are expressed, potentially increasing efficacy and reducing side effects. |
| Stimuli-Responsive Biomaterials | The peptide sequence is part of a hydrogel or polymer that changes its physical state (e.g., dissolves) in response to a biological trigger like pH or an enzyme. acs.org | Creation of "smart" hydrogels for controlled release of therapeutics in response to conditions where this compound plays a regulatory role. |
Computational and Artificial Intelligence-Driven Discovery of this compound Functions
| Computational/AI Method | Description | Application to this compound | Citation |
| Molecular Docking | Simulates the binding of a small molecule (ligand) to the active site of a target protein to predict binding affinity and conformation. | - Predict potential protein receptors for this compound.- Elucidate the specific amino acid interactions that stabilize the peptide-receptor complex. | biorxiv.orgresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time, providing insight into the stability and dynamics of the peptide-receptor interaction. | - Assess the stability of the predicted this compound-receptor complex.- Understand conformational changes in the receptor upon peptide binding. | biorxiv.org |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. | - Screen large databases to find other molecules (peptides or small molecules) with similar features and potentially similar functions.- Guide the design of mimetics of this compound. | researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Develops a regression or classification model that relates the chemical structure of compounds to their biological activity. | - Predict the bioactivity of this compound based on its physicochemical properties.- Design new this compound analogs with potentially improved activity. | researchgate.net |
| Machine/Deep Learning | Algorithms trained on large biological datasets to recognize complex patterns and make predictions on new data. | - Predict a wide range of properties for this compound, including its potential therapeutic class, toxicity, or cell-penetrating ability.- Analyze multi-omics data to find correlations associated with this compound's presence. | mdpi.comdrugdiscoverytrends.comwindows.net |
Q & A
Q. What ethical guidelines apply to studies involving this compound in animal models?
- Methodological Answer : Follow institutional animal care protocols (e.g., IACUC approval). Justify sample sizes using power analysis and minimize animal use via experimental refinement. Report euthanasia methods and housing conditions in the "Materials and Methods" section. Adhere to ARRIVE 2.0 guidelines for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
